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Compound of Interest

Compound Name: C22H23Cl2NO2

Cat. No.: B12633842 Get Quote

Disclaimer: Specific, publicly available experimental spectroscopic data for the molecular

formula C22H23Cl2NO2 is not readily found. This guide, therefore, presents a comprehensive

analytical approach using a hypothetical, yet chemically plausible, molecule, hereafter referred

to as "Diclophamine," which corresponds to the molecular formula C22H23Cl2NO2. The data

presented is predicted based on established spectroscopic principles and serves as an

illustrative example for researchers, scientists, and drug development professionals.

Hypothetical Compound: Diclophamine Systematic Name: 1-(4-chlorophenyl)-3-[4-(2-

morpholinoethoxy)-3-chlorophenyl]prop-2-en-1-one Molecular Formula: C22H23Cl2NO2
Molecular Weight: 420.33 g/mol

(A representative image of the chemical structure of Diclophamine)

This guide will cover the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for Diclophamine, along with detailed experimental protocols and

a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for Diclophamine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12633842?utm_src=pdf-interest
https://www.benchchem.com/product/b12633842?utm_src=pdf-body
https://www.benchchem.com/product/b12633842?utm_src=pdf-body
https://www.benchchem.com/product/b12633842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12633842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.95 d, J=8.5 Hz 2H
Ar-H (protons ortho to

carbonyl)

7.78 d, J=15.5 Hz 1H Enone β-H

7.60 d, J=2.0 Hz 1H Ar-H

7.48 d, J=8.5 Hz 2H
Ar-H (protons meta to

carbonyl)

7.42 dd, J=8.5, 2.0 Hz 1H Ar-H

7.35 d, J=15.5 Hz 1H Enone α-H

6.98 d, J=8.5 Hz 1H Ar-H

4.20 t, J=5.5 Hz 2H O-CH₂

3.75 t, J=4.5 Hz 4H Morpholine O-(CH₂)₂

2.85 t, J=5.5 Hz 2H N-CH₂

2.60 t, J=4.5 Hz 4H Morpholine N-(CH₂)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

189.5 C=O (Ketone)

158.0 Ar-C (C-O)

143.0 Enone β-C

139.5 Ar-C

136.8 Ar-C

130.5 Ar-CH

130.0 Ar-C

129.5 Ar-CH

129.0 Ar-CH

128.0 Ar-C

123.0 Enone α-C

122.5 Ar-CH

112.0 Ar-CH

67.0 O-CH₂

66.5 Morpholine O-(CH₂)₂

57.5 N-CH₂

54.0 Morpholine N-(CH₂)₂

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium C-H stretch (Aromatic/Vinyl)

2950-2850 Medium C-H stretch (Aliphatic)

1665 Strong
C=O stretch (α,β-unsaturated

ketone)

1600 Strong C=C stretch (Enone)

1585, 1480 Medium-Strong C=C stretch (Aromatic)

1250 Strong C-O stretch (Aryl ether)

1115 Strong C-O stretch (Aliphatic ether)

830 Strong
C-H bend (para-substituted

ring)

760 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

421/419 30/45
[M]⁺ (Molecular ion, showing

³⁷Cl/³⁵Cl isotope pattern)

282/280 20/30 [M - C₇H₅ClO]⁺

139 100 [ClC₆H₄CO]⁺ (Base peak)

111 40 [ClC₆H₄]⁺

100 80
[C₅H₁₀NO]⁺ (Morpholinoethyl

fragment)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[1] The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired at 298 K. A standard pulse sequence is used

with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2

seconds.[2] 16 scans are typically co-added and Fourier transformed to obtain the final

spectrum.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.

An acquisition time of 1.5 seconds and a relaxation delay of 3 seconds are used.

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

Data Processing: The free induction decay (FID) is processed with an exponential window

function and Fourier transformed. Phase and baseline corrections are applied manually.

Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the

CDCl₃ solvent residual peak for ¹³C.[3][4]

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[5][6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is

applied to ensure good contact between the sample and the crystal. This method requires

minimal sample preparation.[7]

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8] A background

spectrum of the clean ATR crystal is recorded first and automatically subtracted from the
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sample spectrum. 32 scans are co-added with a resolution of 4 cm⁻¹ to improve the signal-

to-noise ratio.

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹). Characteristic absorption bands are identified and compared with

correlation tables to identify functional groups.[8][9]

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule,

aiding in its structural elucidation.[10]

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument via a direct insertion probe or after

separation by gas chromatography (GC).

Ionization: For EI, electrons with 70 eV of energy are used to ionize the sample molecules,

causing fragmentation.[11]

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z).[12] The detector records the abundance of each ion.

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak

with the highest m/z is typically the molecular ion ([M]⁺), which provides the molecular

weight.[11] The fragmentation pattern provides structural information, and high-resolution

measurements can help determine the elemental composition of the ions.[13]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of a novel chemical entity like Diclophamine.
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Caption: A logical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

2. NMR Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

3. Proton NMR Table [www2.chemistry.msu.edu]

4. chem.libretexts.org [chem.libretexts.org]

5. Experimental Design [web.mit.edu]

6. chem.libretexts.org [chem.libretexts.org]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. Infrared Spectroscopy [www2.chemistry.msu.edu]

9. chem.libretexts.org [chem.libretexts.org]

10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

11. youtube.com [youtube.com]

12. Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods -
PMC [pmc.ncbi.nlm.nih.gov]

13. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of C22H23Cl2NO2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12633842#spectroscopic-data-for-c22h23cl2no2-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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